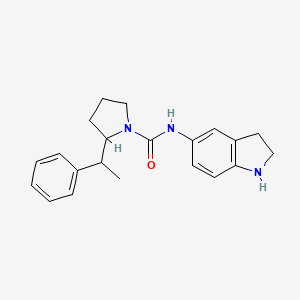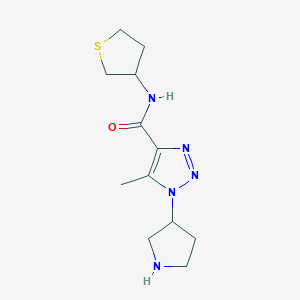![molecular formula C14H24N4OS B7436114 2,4-Dimethyl-6-[[4-(2-methylsulfinylethyl)piperazin-1-yl]methyl]pyrimidine](/img/structure/B7436114.png)
2,4-Dimethyl-6-[[4-(2-methylsulfinylethyl)piperazin-1-yl]methyl]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dimethyl-6-[[4-(2-methylsulfinylethyl)piperazin-1-yl]methyl]pyrimidine is a chemical compound that has been extensively studied for its potential applications in scientific research. The compound is a pyrimidine derivative that has been synthesized using various methods. The purpose of
Wirkmechanismus
The mechanism of action of 2,4-Dimethyl-6-[[4-(2-methylsulfinylethyl)piperazin-1-yl]methyl]pyrimidine is not fully understood. However, it has been shown to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. The compound has also been shown to have antioxidant properties, which may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects:
2,4-Dimethyl-6-[[4-(2-methylsulfinylethyl)piperazin-1-yl]methyl]pyrimidine has been shown to have a number of biochemical and physiological effects. The compound has been shown to inhibit the growth and proliferation of cancer cells, as well as induce apoptosis (cell death) in these cells. It has also been shown to have antioxidant properties, which may help to protect cells from damage caused by oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2,4-Dimethyl-6-[[4-(2-methylsulfinylethyl)piperazin-1-yl]methyl]pyrimidine in lab experiments is its potential therapeutic applications. The compound has been shown to have anticancer properties and may be useful in the development of new cancer therapies. Additionally, the compound has been used in the development of new imaging agents for use in diagnostic procedures. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Careful handling and disposal of the compound is necessary to prevent harm to researchers and the environment.
Zukünftige Richtungen
There are several future directions for research on 2,4-Dimethyl-6-[[4-(2-methylsulfinylethyl)piperazin-1-yl]methyl]pyrimidine. One area of research is the development of new cancer therapies based on the compound's anticancer properties. Another area of research is the development of new imaging agents for use in diagnostic procedures. Additionally, the compound's potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders is an area of ongoing research. Finally, further studies on the compound's mechanism of action and biochemical and physiological effects are necessary to fully understand its potential therapeutic applications.
Synthesemethoden
The synthesis of 2,4-Dimethyl-6-[[4-(2-methylsulfinylethyl)piperazin-1-yl]methyl]pyrimidine has been achieved using various methods. One of the most commonly used methods involves the reaction of 2,4-dimethyl-6-iodopyrimidine with 4-(2-methylsulfinylethyl)piperazine in the presence of a base. The resulting compound is then treated with formaldehyde and hydrogen chloride to obtain the final product. Other methods include the use of different starting materials and reagents.
Wissenschaftliche Forschungsanwendungen
2,4-Dimethyl-6-[[4-(2-methylsulfinylethyl)piperazin-1-yl]methyl]pyrimidine has been extensively studied for its potential applications in scientific research. The compound has been shown to have anticancer properties and has been used in the development of new cancer therapies. It has also been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders. Additionally, the compound has been used in the development of new imaging agents for use in diagnostic procedures.
Eigenschaften
IUPAC Name |
2,4-dimethyl-6-[[4-(2-methylsulfinylethyl)piperazin-1-yl]methyl]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N4OS/c1-12-10-14(16-13(2)15-12)11-18-6-4-17(5-7-18)8-9-20(3)19/h10H,4-9,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRECRKIGRSMFCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)CN2CCN(CC2)CCS(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.43 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dimethyl-6-[[4-(2-methylsulfinylethyl)piperazin-1-yl]methyl]pyrimidine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[[4-(aminomethyl)-6-oxo-1H-pyrimidin-2-yl]methyl]-3-ethyl-2-morpholin-4-ylpentanamide](/img/structure/B7436063.png)
![N-[4-(aminomethyl)phenyl]-1-(tetrazol-1-yl)cyclopropane-1-carboxamide](/img/structure/B7436067.png)

![1-[2-(5-Chloropyridin-3-yl)oxyethyl]-3-[2-(4-fluorophenyl)ethyl]urea](/img/structure/B7436075.png)
![8-(6-Fluoro-5-methylpyrimidin-4-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B7436093.png)
![5-cyclopropyl-N-[[2-methyl-5-(trifluoromethyl)pyrazol-3-yl]methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B7436096.png)
![[5-Chloro-2-[(2,5-dimethylpyrazol-3-yl)methylamino]phenyl]-pyrrolidin-1-ylmethanone](/img/structure/B7436098.png)
![1-Ethyl-3-[2-methyl-4-[(4-methylmorpholin-2-yl)methyl]piperazin-1-yl]pyrrolidin-2-one](/img/structure/B7436100.png)
![N-[(1-methylsulfonylcyclohexyl)methyl]pyrido[2,3-b]pyrazin-6-amine](/img/structure/B7436103.png)
![1-[4-(Difluoromethylsulfonyl)phenyl]-2-(3-fluoro-4-methoxyphenyl)pyrrolidine](/img/structure/B7436107.png)
![4-[(2-Acetyl-1,3-dihydroisoindol-5-yl)sulfonyl]-1,3,4a,5,6,7,8,8a-octahydroquinoxalin-2-one](/img/structure/B7436119.png)
![Furan-3-yl-[4-(5,6,7,8-tetrahydroquinolin-4-yl)piperazin-1-yl]methanone](/img/structure/B7436135.png)